molecular formula C29H27BrN4O3S B308189 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B308189
M. Wt: 591.5 g/mol
InChI Key: FZOWFRRAEDHQSJ-UHFFFAOYSA-N
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Description

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a triazino-benzoxazepine core, makes it a subject of interest for researchers exploring new therapeutic agents and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Benzoxazepine Core: This step involves the cyclization of a suitable precursor to form the benzoxazepine ring. Conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Triazino Group: The triazino group is introduced through a nucleophilic substitution reaction, often using triazine derivatives and appropriate catalysts.

    Functionalization with Benzyloxy and Bromophenyl Groups: These groups are typically introduced via electrophilic aromatic substitution reactions, using reagents like benzyl bromide and bromobenzene under controlled conditions.

    Addition of the Butylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

    Pharmacology: It can be used to study the interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a probe to study cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-{6-[2-(benzyloxy)-5-chlorophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
  • 1-{6-[2-(benzyloxy)-5-fluorophenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Uniqueness

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C29H27BrN4O3S

Molecular Weight

591.5 g/mol

IUPAC Name

1-[6-(5-bromo-2-phenylmethoxyphenyl)-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C29H27BrN4O3S/c1-3-4-16-38-29-31-27-26(32-33-29)22-12-8-9-13-24(22)34(19(2)35)28(37-27)23-17-21(30)14-15-25(23)36-18-20-10-6-5-7-11-20/h5-15,17,28H,3-4,16,18H2,1-2H3

InChI Key

FZOWFRRAEDHQSJ-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1

Origin of Product

United States

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